

Effective Concentration of DQP-1105 for Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: *B1230525*

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Introduction

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2][3][4][5] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific NMDA receptor subtypes. This document provides detailed application notes and protocols for utilizing **DQP-1105** in cell culture experiments, with a focus on determining its effective concentration.

Mechanism of Action

DQP-1105 acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory effect is not overcome by increasing the concentration of the agonists glutamate or glycine.[2][4] The inhibition is also voltage-independent.[2][4] A key characteristic of **DQP-1105** is that its binding affinity to the GluN1/GluN2D NMDA receptor increases in the presence of glutamate.[1][5] This suggests that the conformational change induced by glutamate binding enhances the binding of **DQP-1105** to its allosteric site.

Data Presentation: Effective Concentrations of DQP-1105

The effective concentration of **DQP-1105**, typically expressed as the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific NMDA receptor subunit composition and the expression system used. The following table summarizes the reported IC₅₀ values for **DQP-1105** across different cell types and experimental conditions.

Cell Type	Receptor Subunits	Assay Type	Agonists	IC50 (μM)	Reference
Xenopus laevis Oocytes	GluN1/GluN2 D	Two-electrode voltage clamp	Glutamate (100 μM) + Glycine (30 μM)	2.7	[1]
Xenopus laevis Oocytes	GluN1/GluN2 C	Two-electrode voltage clamp	Glutamate (100 μM) + Glycine (30 μM)	7.0	[1]
BHK (Baby Hamster Kidney) Cells	GluN1/GluN2 D	Ca2+ imaging (Fluo-4)	NMDA + Glycine (EC80)	1.6	[4]
BHK (Baby Hamster Kidney) Cells	GluN1/GluN2 C	Ca2+ imaging (Fluo-4)	NMDA + Glycine (EC80)	1.4	[4]
HEK (Human Embryonic Kidney) Cells	GluN1/GluN2 D	Perforated whole-cell patch clamp	Glutamate + Glycine	2.1	[4]
HEK (Human Embryonic Kidney) Cells	GluN1/GluN2 D	Dialyzed whole-cell patch clamp	Glutamate + Glycine	3.2	[4]
HEK (Human Embryonic Kidney) Cells	GluN1/GluN2 A	Perforated whole-cell patch clamp	Glutamate + Glycine	54	[4]
HEK (Human Embryonic Kidney) Cells	GluN1/GluN2 A	Dialyzed whole-cell patch clamp	Glutamate + Glycine	12	[4]

Note: The potency of **DQP-1105** can be influenced by intracellular factors, as suggested by the differences in IC50 values between perforated and dialyzed whole-cell patch-clamp recordings in HEK cells.[\[4\]](#)

Experimental Protocols

General Cell Culture and Maintenance

A foundational aspect of determining the effective concentration of any compound is robust and reproducible cell culture. The following is a generalized protocol for maintaining cell lines such as HEK293 or BHK cells, which are commonly used for expressing recombinant NMDA receptors.

Materials:

- HEK293 or BHK cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates
- Humidified incubator (37°C, 5% CO₂)

Protocol:

- **Cell Thawing:** Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
- **Initial Seeding:** Transfer the thawed cells to a centrifuge tube containing pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- **Centrifugation:** Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
- **Resuspension and Plating:** Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Plate the cells onto a suitable culture vessel.

- Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO₂.
- Passaging: When cells reach 80-90% confluency, wash them with PBS, detach them using Trypsin-EDTA, and re-plate them at a lower density in fresh medium.

Calcium Imaging Assay for DQP-1105 Activity

This protocol describes a method to assess the inhibitory effect of **DQP-1105** on NMDA receptor activity by measuring changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.

Materials:

- Cells expressing the NMDA receptor subunits of interest (e.g., BHK cells stably expressing GluN1/GluN2D)
- Black-walled, clear-bottom 96-well plates
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- NMDA and Glycine (agonists)
- **DQP-1105** stock solution (in DMSO)
- Fluorescence plate reader

Protocol:

- Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere and grow to an appropriate confluency.
- Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

- Incubation: Remove the culture medium from the wells and add the Fluo-4 AM loading solution. Incubate the plate in the dark at 37°C for 30-60 minutes.
- Washing: Gently wash the cells twice with HBSS to remove excess dye.
- Compound Addition: Prepare serial dilutions of **DQP-1105** in HBSS. Add the different concentrations of **DQP-1105** to the respective wells. Include a vehicle control (DMSO).
- Agonist Stimulation: Prepare a solution of NMDA and glycine in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
- Fluorescence Measurement: Place the plate in a fluorescence plate reader. Start recording the baseline fluorescence.
- Data Acquisition: Inject the NMDA/glycine solution into the wells and continue recording the fluorescence signal for a set period.
- Data Analysis: Calculate the change in fluorescence intensity upon agonist addition for each **DQP-1105** concentration. Plot the percentage of inhibition against the log of the **DQP-1105** concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel currents and provides a detailed characterization of **DQP-1105**'s inhibitory effects.

Materials:

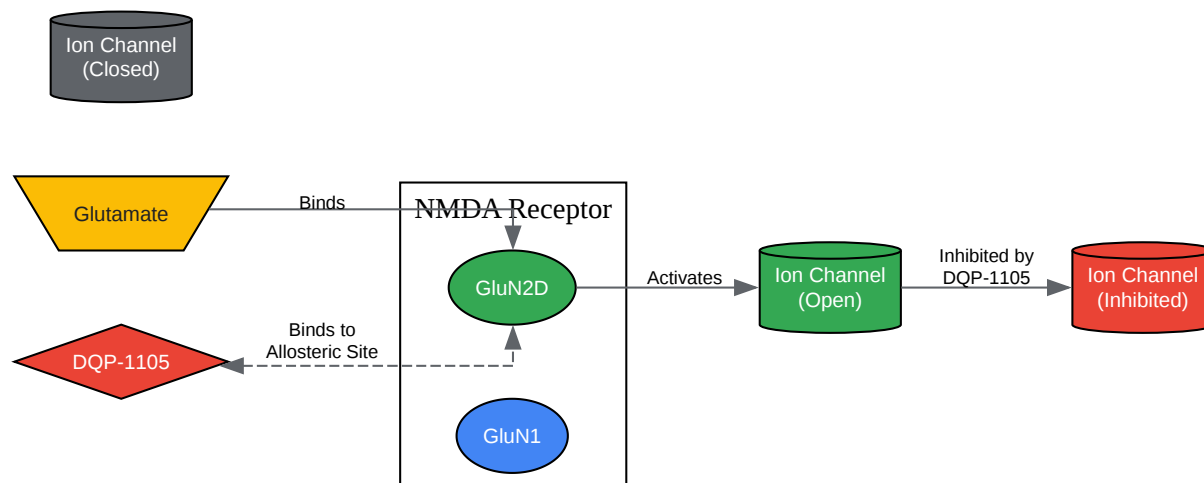
- Cells expressing the NMDA receptor subunits of interest (e.g., HEK cells transiently transfected with GluN1 and GluN2D cDNA)
- Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
- Borosilicate glass capillaries for pipette fabrication
- External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl₂, 0.01 EDTA, pH 7.3)

- Internal solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, 10 HEPES, pH 7.3)
- Glutamate and Glycine stock solutions
- **DQP-1105** stock solution

Protocol:

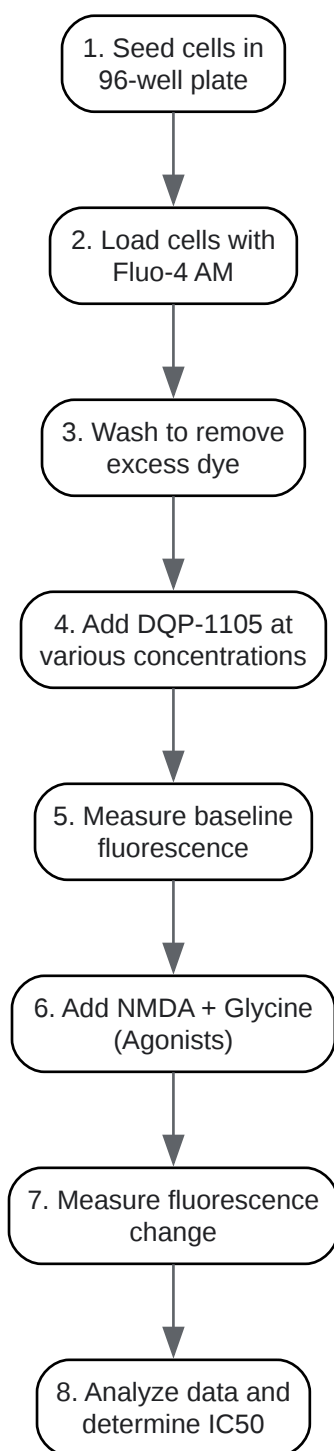
- Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before recording.
- Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
- Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Gigaseal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
- Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
- Agonist Application: Rapidly perfuse the cell with an external solution containing glutamate and glycine to evoke an NMDA receptor-mediated current.
- **DQP-1105** Application: Co-apply **DQP-1105** with the agonists at various concentrations to measure the inhibition of the evoked current.
- Data Analysis: Measure the peak and steady-state current amplitudes in the presence and absence of **DQP-1105**. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC₅₀.

Visualizations



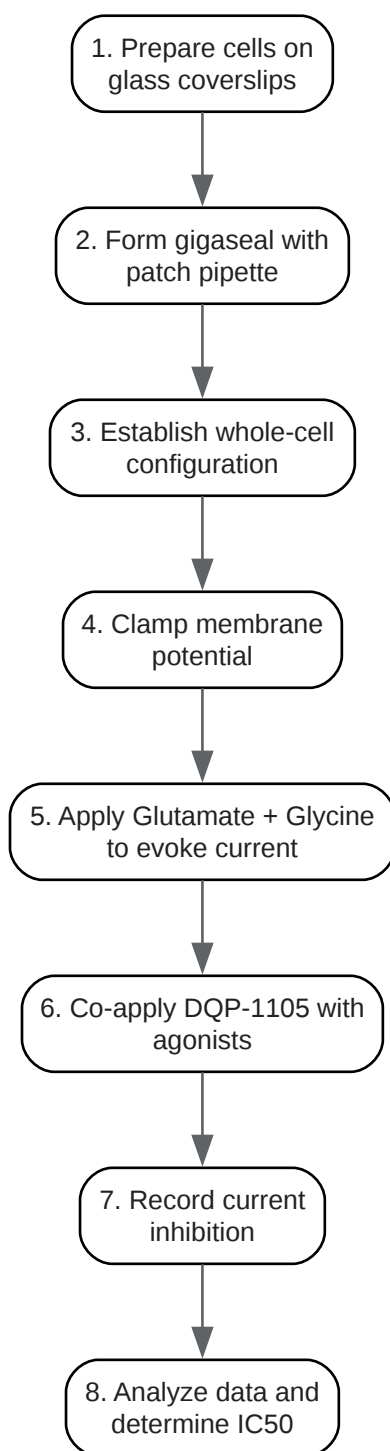
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Caption: Mechanism of **DQP-1105** action on NMDA receptors.



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Caption: Workflow for the calcium imaging assay.



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Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

DQP-1105 is a selective and potent tool for studying GluN2C and GluN2D-containing NMDA receptors. The effective concentration for cell culture experiments typically falls within the low micromolar range. The choice of experimental system and assay methodology will influence the observed potency. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize **DQP-1105** in their studies. It is always recommended to perform a concentration-response curve to determine the optimal concentration for a specific cell line and experimental conditions.

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